molecular formula C22H21Br B6292265 4'-Bromospiro[adamantane-2,9'-fluorene] CAS No. 2415337-01-6

4'-Bromospiro[adamantane-2,9'-fluorene]

Cat. No.: B6292265
CAS No.: 2415337-01-6
M. Wt: 365.3 g/mol
InChI Key: QGQSZWNWWFSYMK-UHFFFAOYSA-N
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Description

4’-Bromospiro[adamantane-2,9’-fluorene] is a chemical compound with the molecular formula C₂₂H₂₁Br and a molecular weight of 365.31 g/mol It is characterized by the presence of a bromine atom attached to a spiro[adamantane-2,9’-fluorene] structure

Preparation Methods

The synthesis of 4’-Bromospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane and fluorene derivatives with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4’-Bromospiro[adamantane-2,9’-fluorene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Bromospiro[adamantane-2,9’-fluorene] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Bromospiro[adamantane-2,9’-fluorene] involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

4’-Bromospiro[adamantane-2,9’-fluorene] can be compared with other similar compounds, such as:

The uniqueness of 4’-Bromospiro[adamantane-2,9’-fluorene] lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties.

Properties

IUPAC Name

4'-bromospiro[adamantane-2,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Br/c23-20-7-3-6-19-21(20)17-4-1-2-5-18(17)22(19)15-9-13-8-14(11-15)12-16(22)10-13/h1-7,13-16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSZWNWWFSYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=C(C6=CC=CC=C46)C(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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